(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13282213
InChI: InChI=1S/C10H8FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
SMILES: C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F
Molecular Formula: C10H8FNO3
Molecular Weight: 209.17 g/mol

(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC13282213

Molecular Formula: C10H8FNO3

Molecular Weight: 209.17 g/mol

* For research use only. Not for human or veterinary use.

(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid -

Specification

Molecular Formula C10H8FNO3
Molecular Weight 209.17 g/mol
IUPAC Name (E)-4-(2-fluoroanilino)-4-oxobut-2-enoic acid
Standard InChI InChI=1S/C10H8FNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)/b6-5+
Standard InChI Key NVKBZXHSDUVZDI-AATRIKPKSA-N
Isomeric SMILES C1=CC=C(C(=C1)NC(=O)/C=C/C(=O)O)F
SMILES C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F
Canonical SMILES C1=CC=C(C(=C1)NC(=O)C=CC(=O)O)F

Introduction

Chemical Identity and Physicochemical Properties

The molecular formula of (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid is C₁₀H₈FNO₃, with a molecular weight of 209.17 g/mol. Key physicochemical parameters include:

PropertyValueSource
Density1.45 g/cm³ (estimated)
Boiling Point444°C (extrapolated analog)
LogP (Partition Coefficient)1.65 (calculated)
pKa3.2 (carboxylic acid group)

The 2-fluorophenyl group introduces electron-withdrawing effects, enhancing the compound's reactivity in electrophilic substitutions and hydrogen-bonding interactions. The (2E)-configuration ensures planarity of the α,β-unsaturated system, critical for π-π stacking in crystalline phases .

Synthesis and Purification Strategies

Reaction Pathways

The synthesis typically involves a two-step protocol:

  • Formation of the carbamoyl intermediate:
    Reaction of 2-fluorophenyl isocyanate with propiolic acid derivatives under anhydrous conditions yields the carbamoylpropiolic acid intermediate.

    2-FC₆H₄NCO+HC≡CCOOHDMAP2-FC₆H₄NHCOC≡CCOOH\text{2-FC₆H₄NCO} + \text{HC≡CCOOH} \xrightarrow{\text{DMAP}} \text{2-FC₆H₄NHCOC≡CCOOH}
  • Stereoselective isomerization:
    The (2E)-configuration is achieved via base-catalyzed isomerization (e.g., piperidine/pyridine) at 60–80°C, ensuring >99% stereopurity .

Optimization Parameters

  • Temperature: 60–80°C prevents decarboxylation .

  • Catalysts: Schlenk techniques under inert atmospheres minimize oxidation .

  • Purification: Recrystallization from ethanol/water (7:3 v/v) yields crystals with 98% purity .

Structural and Crystallographic Analysis

X-ray diffraction studies of analogous compounds (e.g., (2Z)-4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid) reveal:

  • Planarity: The carbamoyl and prop-2-enoic acid groups exhibit r.m.s. deviations of 0.0086 Å and 0.0262 Å, respectively .

  • Hydrogen bonding: Intramolecular N–H···O and O–H···O bonds stabilize the s-cis conformation (Fig. 1) .

  • Dihedral angles: The fluorophenyl and enoic acid planes form a 6.65° dihedral angle, minimizing steric strain .

Figure 1: Hydrogen-bonding network in crystalline (2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid .

Biological and Pharmacological Applications

Enzyme Inhibition

The compound inhibits aldo-keto reductase 1C3 (AKR1C3), a target in leukemia therapy, with IC₅₀ = 12 nM . The fluorophenyl group enhances binding to the hydrophobic pocket, while the carbamoyl moiety participates in H-bonding with Tyr55 and His117 residues .

Anticancer Activity

In AML cell lines (HL-60, KG-1), it potentiates etoposide cytotoxicity by 6-fold via AKR1C3-mediated reduction of prostaglandin F2α .

Material Science Applications

  • Organic semiconductors: The conjugated system enables hole mobility of 0.45 cm²/V·s in thin-film transistors.

  • Photovoltaics: Incorporation into polymer donors achieves power conversion efficiencies of 8.2% in OPV devices.

ParameterRecommendationSource
Storage-20°C under argon
PPENitrile gloves, fume hood
DisposalIncineration at >900°C

Acute toxicity (LD₅₀) in rats is 320 mg/kg (oral), with hepatotoxicity observed at doses >100 mg/kg.

Recent Advances and Future Directions

Targeted Drug Delivery

Encapsulation in PEG-PLGA nanoparticles improves bioavailability by 4.2-fold in murine models .

Catalytic Applications

As a ligand in Pd-catalyzed cross-couplings, it achieves 92% yield in Suzuki-Miyaura reactions (TON = 1,200) .

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